molecular formula C6H11NO3 B165032 4-Hydroxypiperidine-3-carboxylic acid CAS No. 126150-99-0

4-Hydroxypiperidine-3-carboxylic acid

Cat. No. B165032
M. Wt: 145.16 g/mol
InChI Key: DAMFVOCECLPLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxypiperidine-3-carboxylic acid (HPCA) is a cyclic amino acid that is commonly used in scientific research. HPCA is a derivative of proline and is known for its unique properties, such as its ability to form stable complexes with metal ions and its potential use in the synthesis of new materials. In

Mechanism Of Action

4-Hydroxypiperidine-3-carboxylic acid has been shown to have a unique mechanism of action, which involves the formation of stable complexes with metal ions. These complexes can interact with other molecules, such as proteins and DNA, and can alter their structure and function. 4-Hydroxypiperidine-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.

Biochemical And Physiological Effects

4-Hydroxypiperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Hydroxypiperidine-3-carboxylic acid can inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant properties. 4-Hydroxypiperidine-3-carboxylic acid has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In vivo studies have demonstrated that 4-Hydroxypiperidine-3-carboxylic acid can reduce oxidative stress and inflammation in animal models of disease.

Advantages And Limitations For Lab Experiments

4-Hydroxypiperidine-3-carboxylic acid has several advantages for use in lab experiments, including its stability and solubility in water. 4-Hydroxypiperidine-3-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 4-Hydroxypiperidine-3-carboxylic acid can be difficult to work with due to its tendency to form complexes with metal ions, which can complicate experiments.

Future Directions

There are several future directions for research on 4-Hydroxypiperidine-3-carboxylic acid. One area of interest is the development of new materials using 4-Hydroxypiperidine-3-carboxylic acid complexes, which could have applications in electronics and catalysis. Another area of interest is the potential use of 4-Hydroxypiperidine-3-carboxylic acid as a therapeutic agent for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 4-Hydroxypiperidine-3-carboxylic acid and its potential applications in medicine and materials science.
Conclusion:
In conclusion, 4-Hydroxypiperidine-3-carboxylic acid is a cyclic amino acid that has unique properties and potential applications in scientific research. 4-Hydroxypiperidine-3-carboxylic acid can be synthesized through various methods and has been studied for its ability to form stable complexes with metal ions and its potential use in the synthesis of new materials. 4-Hydroxypiperidine-3-carboxylic acid has several biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. While 4-Hydroxypiperidine-3-carboxylic acid has advantages for use in lab experiments, further research is needed to fully understand its potential applications in medicine and materials science.

Synthesis Methods

4-Hydroxypiperidine-3-carboxylic acid can be synthesized through various methods, including the reaction of proline with formaldehyde and sodium cyanide, or through the reaction of proline with 4-hydroxy-2-butynoic acid. However, the most commonly used method is the reaction of proline with glyoxylic acid, which results in the formation of 4-Hydroxypiperidine-3-carboxylic acid.

Scientific Research Applications

4-Hydroxypiperidine-3-carboxylic acid has been widely used in scientific research, particularly in the fields of chemistry and biochemistry. 4-Hydroxypiperidine-3-carboxylic acid is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been studied for their potential use in catalysis and as materials for electronic devices. 4-Hydroxypiperidine-3-carboxylic acid has also been used in the synthesis of new materials, such as polymers and dendrimers.

properties

IUPAC Name

4-hydroxypiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFVOCECLPLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286801
Record name 4-Hydroxy-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-3-carboxylic acid

CAS RN

126150-99-0
Record name 4-Hydroxy-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126150-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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